N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide is a synthetic organic compound with a complex structure It contains a thiophene ring, which is a five-membered ring with sulfur, and an oxolane ring, which is a five-membered ring with oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and oxolane derivatives, such as:
- N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide
- N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-methylpyrazole-3-carboxamide
Uniqueness
Its unique structure allows it to interact with different molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C13H18N2O3S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3S/c1-3-8-7(2)19-13(10(8)11(14)16)15-12(17)9-5-4-6-18-9/h9H,3-6H2,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
CBRIKAZQPJWNOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCO2)C |
Origin of Product |
United States |
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